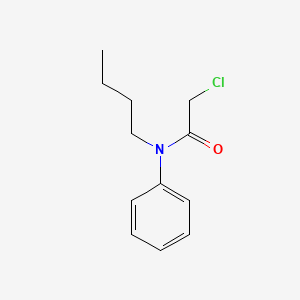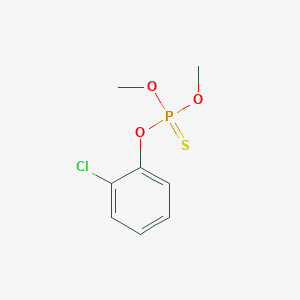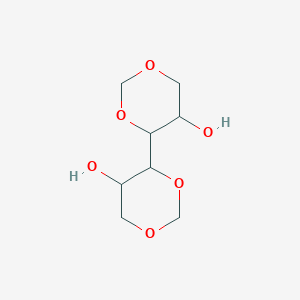
1,2,4,5-Tetramethyl-1,4-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetramethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups attached to the cyclohexadiene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the reaction of 2,4-octadiene with methylmagnesium acetylide. This reaction is carried out in an anhydrous environment to prevent unwanted side reactions. The resulting cyclohexene magnesium compound is then reacted with methyl iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetramethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can be employed.
Major Products Formed
Oxidation: Products may include tetramethylcyclohexanone or tetramethylcyclohexanol.
Reduction: The major product is typically tetramethylcyclohexane.
Substitution: Halogenated derivatives such as tetramethylcyclohexyl chloride or bromide.
Scientific Research Applications
1,2,4,5-Tetramethyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetramethyl-1,4-cyclohexadiene depends on the specific reaction or application. In general, its chemical reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and facilitate various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in catalytic processes or biological interactions.
Comparison with Similar Compounds
1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be compared with other similar compounds, such as:
1,3,5,5-Tetramethyl-1,3-cyclohexadiene:
1,2,4,5-Tetramethylcyclohexane: This fully saturated derivative lacks the double bonds present in this compound, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the presence of conjugated double bonds, which confer unique reactivity and stability compared to its analogs.
Properties
CAS No. |
26976-92-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,2,4,5-tetramethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-7-5-9(3)10(4)6-8(7)2/h5-6H2,1-4H3 |
InChI Key |
GACALPFXAWHEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C(C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)

![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)



![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12007038.png)


